Cas no 2418693-65-7 (3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid)
3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid
- EN300-7544232
- 2418693-65-7
- 3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid
-
- Inchi: 1S/C13H17NO2Si/c1-14-12-8-10(5-6-17(2,3)4)7-11(9-12)13(15)16/h7-9,14H,1-4H3,(H,15,16)
- InChI Key: MLQZOFFUTIMRFY-UHFFFAOYSA-N
- SMILES: [Si](C#CC1C=C(C(=O)O)C=C(C=1)NC)(C)(C)C
Computed Properties
- Exact Mass: 247.102855319g/mol
- Monoisotopic Mass: 247.102855319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7544232-0.05g |
3-(methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid |
2418693-65-7 | 95.0% | 0.05g |
$1320.0 | 2025-02-24 | |
| Enamine | EN300-7544232-0.1g |
3-(methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid |
2418693-65-7 | 95.0% | 0.1g |
$1384.0 | 2025-02-24 | |
| Enamine | EN300-7544232-0.25g |
3-(methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid |
2418693-65-7 | 95.0% | 0.25g |
$1447.0 | 2025-02-24 | |
| Enamine | EN300-7544232-0.5g |
3-(methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid |
2418693-65-7 | 95.0% | 0.5g |
$1509.0 | 2025-02-24 | |
| Enamine | EN300-7544232-1.0g |
3-(methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid |
2418693-65-7 | 95.0% | 1.0g |
$1572.0 | 2025-02-24 | |
| Enamine | EN300-7544232-2.5g |
3-(methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid |
2418693-65-7 | 95.0% | 2.5g |
$3080.0 | 2025-02-24 | |
| Enamine | EN300-7544232-5.0g |
3-(methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid |
2418693-65-7 | 95.0% | 5.0g |
$4557.0 | 2025-02-24 | |
| Enamine | EN300-7544232-10.0g |
3-(methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid |
2418693-65-7 | 95.0% | 10.0g |
$6758.0 | 2025-02-24 |
3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid
Introduction to 3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid (CAS No. 2418693-65-7)
3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2418693-65-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a methylamino group at the 3-position and a terminal alkyne moiety substituted with a trimethylsilyl (TMS) group at the 5-position. Such structural motifs are often engineered to enhance binding affinity, metabolic stability, and overall pharmacological activity, making it a promising candidate for further exploration in drug discovery and development.
The presence of the methylamino functional group contributes to the compound's basicity and potential interaction with acidic pharmacophores in biological targets. This feature is particularly relevant in the design of enzyme inhibitors or receptor modulators where charge-charge interactions play a critical role. Additionally, the trimethylsilyl ethynyl substituent introduces both lipophilicity and a reactive site for further chemical modification. The silyl group can be selectively removed under specific conditions, allowing for diversification of the molecular structure while maintaining the core benzoic acid scaffold. This dual functionality makes 3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in benzoic acid derivatives due to their demonstrated efficacy in various therapeutic applications. The benzoic acid core is a well-established pharmacophore found in numerous FDA-approved drugs, including antibiotics, anticonvulsants, and anti-inflammatory agents. The introduction of additional substituents such as methylamino and trimethylsilyl ethynyl aims to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. Specifically, the TMS-protected alkyne can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures through Suzuki-Miyaura or Sonogashira couplings.
One of the most compelling aspects of 3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid is its potential application in modulating biological pathways associated with inflammation and oxidative stress. Preliminary studies have suggested that benzoic acid derivatives can interact with cyclooxygenase (COX) enzymes or lipoxygenase (LOX) pathways, which are key mediators of inflammatory responses. The methylamino group may enhance binding interactions with these enzymes by forming hydrogen bonds or salt bridges, while the alkyne moiety provides a site for further derivatization to introduce additional pharmacological effects. Such modifications could lead to novel therapeutics with improved selectivity and reduced side effects compared to existing drugs.
Furthermore, the compound's structural features make it an attractive scaffold for developing probes in chemical biology research. The ability to selectively deprotect the TMS group allows researchers to generate bioconjugates or peptidomimetics linked via click chemistry reactions. This approach has been widely used in protein labeling, imaging agents, and drug delivery systems. For instance, attaching fluorophores or biotin tags to the alkyne-functionalized benzoic acid derivative could facilitate high-throughput screening assays or structural biology studies using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of 3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid presents an interesting challenge due to its multi-functionalized structure. A typical synthetic route might involve: (1) functionalization of a benzoic acid precursor at the 3-position with methylamine via nucleophilic aromatic substitution; (2) protection of any remaining hydroxyl groups as silyl ethers; (3) introduction of the terminal alkyne using Sonogashira coupling between an appropriate aryl halide and terminal acetylene bearing a TMS protecting group; followed by deprotection under mild acidic conditions if necessary. Advanced computational methods such as density functional theory (DFT) can be employed to optimize reaction conditions and predict regioselectivity.
Recent advances in green chemistry have also influenced how this compound is synthesized and handled. Solvent-free reactions or catalytic methods using recyclable ligands have been explored to minimize environmental impact while maintaining high yields. Additionally, biocatalytic approaches employing engineered enzymes could offer sustainable alternatives to traditional synthetic pathways. For example, transaminases might be used to introduce the methylamino group under mild conditions with high enantioselectivity if stereochemistry is critical for biological activity.
The pharmacological potential of 3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid extends beyond simple enzyme inhibition studies; it may also serve as a precursor for developing small-molecule probes that interact with membrane receptors or intracellular signaling proteins. The combination of lipophilicity from the TMS group and polar interactions from the amine moiety allows this compound to traverse biological membranes effectively while maintaining sufficient solubility for administration via various routes. This balance is essential for achieving therapeutic efficacy without compromising safety profiles.
In conclusion,3-(Methylamino)-5-[2-(trimethylsilyl)ethynyl]benzoic acid (CAS No. 2418693-65-7) represents an innovative compound with broad applications across pharmaceutical research and chemical biology. Its unique structural features—combining basicity from methylamine substitution with reactive sites provided by trimethylsilylated alkynes—position it as a valuable building block for drug discovery efforts aimed at treating inflammatory diseases or developing diagnostic tools. As synthetic methodologies continue to evolve toward more sustainable practices, this compound exemplifies how structural diversity can unlock new opportunities in medicinal chemistry.
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